2'-Hydroxy-4',6'-dimethoxy-3'-methylchalcone
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Overview
Description
Aurentiacin is a naturally occurring chalcone, a type of flavonoid, isolated from various plant species such as Syzygium samarangense and Piper coruscans Kunth . Chalcones are known for their diverse biological activities, and aurentiacin has garnered attention for its potential therapeutic properties, particularly its anti-inflammatory and antiplasmodial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurentiacin can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by bases like sodium hydroxide or potassium hydroxide .
Industrial Production Methods: The process would be optimized for yield and purity, potentially involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Aurentiacin undergoes various chemical reactions, including:
Oxidation: Aurentiacin can be oxidized to form corresponding quinones.
Reduction: Reduction of aurentiacin can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of aurentiacin.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating biological pathways, particularly those involved in inflammation and oxidative stress.
Medicine: Investigated for its anti-inflammatory, antiplasmodial, and anticancer properties.
Industry: Potential use in developing natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Aurentiacin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the activation of nuclear factor-κB (NF-κB) and the expression of inducible nitric oxide synthase (iNOS), reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Antiplasmodial Activity: Interferes with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and parasite death.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12-15(21-2)11-16(22-3)17(18(12)20)14(19)10-9-13-7-5-4-6-8-13/h4-11,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJPPYCLBALJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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